9-Phenanthrenyltriethoxysilane, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several methods can be used to synthesize 9-Phenanthrenyltriethoxysilane, 95%. One method involves the reaction of phenanthrene with chlorides of triethoxy silane in the presence of anhydrous aluminum chloride. The resulting product is then purified through column chromatography. Another method involves the reaction of 9-hydroxyphenanthrene with triethoxy silane in the presence of a catalyst to produce 9-Phenanthrenyltriethoxysilane, 95%.Molecular Structure Analysis

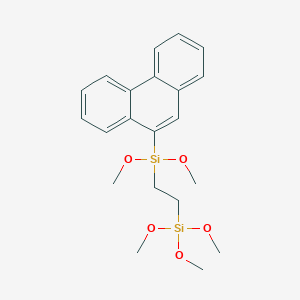

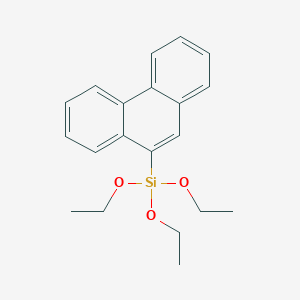

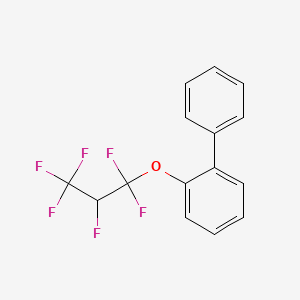

The chemical structure of 9-Phenanthrenyltriethoxysilane, 95% comprises three ethoxy groups attached to a silicon atom, which is in turn bonded to a phenanthrene moiety. The molecular weight is 340.5 g/mol.Chemical Reactions Analysis

Additional ethanol may be formed by reaction with moisture and water. The hydrolysis product of this compound is ethanol .Physical and Chemical Properties Analysis

9-Phenanthrenyltriethoxysilane, 95% has a melting point of -16°C, a boiling point of 378°C, and a flash point of 135°C. Its density is 1.08 g/cm^3, and it is soluble in most organic solvents.Applications De Recherche Scientifique

Environmental Remediation

Phenanthrene and its derivatives, like 9-Phenanthrenyltriethoxysilane, can be involved in environmental remediation processes. For instance, the biodegradation of phenanthrene by endophytic fungi such as Phomopsis liquidambari has been studied for its potential to remove phenanthrene contaminants from the environment. This research suggests the application of such compounds in bioremediation strategies to mitigate pollution stress in plants and in vitro environments (Fu et al., 2018).

Chemical Sensing and Detection

Some phenanthrene derivatives have been used in the development of fluorescence probes for the detection of trace metals, such as palladium. A study on 9-bromophenanthrene (a compound related to 9-Phenanthrenyltriethoxysilane) showed its potential as a fluorescent probe for palladium detection, indicating that phenanthrene derivatives could be useful in the development of chemical sensors for environmental monitoring and analytical chemistry (Qin Jun et al., 2016).

Materials Science

Phenanthrene derivatives can also contribute to materials science, particularly in the synthesis of novel organic materials with specific electronic or photonic properties. The electrochemical polymerization of phenanthrene derivatives, for instance, has been explored for creating conductive polymers with applications in biosensors, supercapacitors, and other electrochemical systems. This suggests that compounds like 9-Phenanthrenyltriethoxysilane could be valuable in developing advanced materials with unique electrical properties (Genys et al., 2019).

Safety and Hazards

This compound may cause serious eye irritation. Additional ethanol may be formed by reaction with moisture and water. Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness). Ethanol is metabolized to acetaldehyde and acetic acid which in large quantities result in metabolic acidosis, CNS depression, and death due to respiratory arrest .

Mécanisme D'action

Biochemical Pathways

The key biochemical pathway involved in the action of PTES is the hydrolysis of its ethoxy groups in the presence of moisture, converting them to silanol (Si-OH) groups . This reaction is crucial for surface modification applications where PTES is used to introduce silanol groups onto various substrates .

Pharmacokinetics

. This property can influence its bioavailability and distribution in an environment.

Action Environment

The action of PTES is influenced by environmental factors such as the presence of moisture. Moisture can promote the hydrolysis of PTES, leading to the formation of silanol groups . These groups can further react with other silanes or metal oxides to form crosslinked networks . This property makes PTES valuable for applications like creating surface primers or coatings .

Analyse Biochimique

Biochemical Properties

It is known that the compound can undergo hydrolysis in the presence of moisture, converting the ethoxy groups to silanol (Si-OH) groups . This reaction is important for surface modification applications where 9-Phenanthrenyltriethoxysilane is used to introduce silanol groups onto various substrates.

Cellular Effects

Molecular Mechanism

It is known that the compound can participate in reactions involving both the aromatic core and the silicon functionality. The bulky ethoxy groups (OCH2CH3) around the silicon atom contribute to steric hindrance, which can influence reactivity.

Temporal Effects in Laboratory Settings

It is known that the compound readily undergoes hydrolysis in moist conditions . This suggests that the compound’s effects may change over time in the presence of moisture.

Metabolic Pathways

It is known that the compound can undergo hydrolysis to form ethanol , which is metabolized to acetaldehyde and acetic acid .

Transport and Distribution

Given its hydrolytic sensitivity , it is likely that the compound’s distribution may be influenced by the presence of moisture.

Propriétés

IUPAC Name |

triethoxy(phenanthren-9-yl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3Si/c1-4-21-24(22-5-2,23-6-3)20-15-16-11-7-8-12-17(16)18-13-9-10-14-19(18)20/h7-15H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJDBJYEDVQKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)

![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)

![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)

![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)